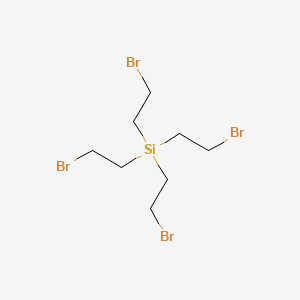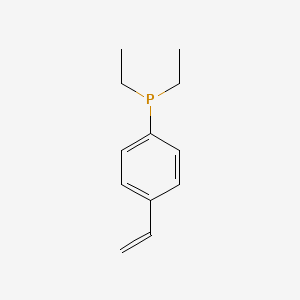
(4-Ethenylphenyl)(diethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenylphenyl)(diethyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 4-ethenylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(diethyl)phosphane typically involves the reaction of 4-ethenylphenyl halides with diethylphosphane under controlled conditions. One common method is the use of Grignard reagents, where the 4-ethenylphenyl halide reacts with a Grignard reagent to form the corresponding organomagnesium compound, which then reacts with diethylphosphane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethenylphenyl)(diethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives .
Applications De Recherche Scientifique
(4-Ethenylphenyl)(diethyl)phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Ethenylphenyl)(diethyl)phosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate various biochemical pathways, including enzyme activity and signal transduction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4-Ethenylphenyl)(diethyl)phosphane include:
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diethylphenylphosphine: Another organophosphorus compound with similar properties.
Triethylphosphine: Known for its use in various chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of the 4-ethenylphenyl moiety and the diethylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel catalytic systems .
Propriétés
Numéro CAS |
46186-07-6 |
|---|---|
Formule moléculaire |
C12H17P |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(4-ethenylphenyl)-diethylphosphane |
InChI |
InChI=1S/C12H17P/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 |
Clé InChI |
VYACUJIRPYDRHU-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
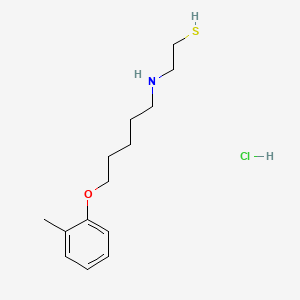

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
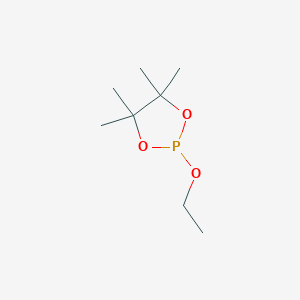

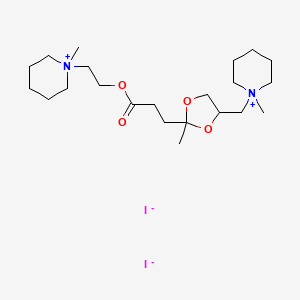
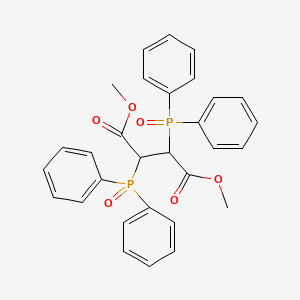
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)


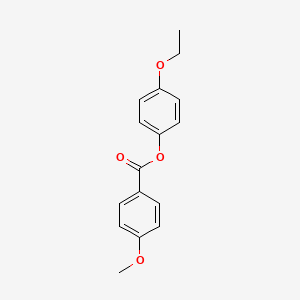
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
